![molecular formula C22H12Cl2O6 B14650712 Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate CAS No. 51773-11-6](/img/structure/B14650712.png)
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a benzene-1,2-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the chlorocarbonyl groups. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Alcohols and Amines: Formed by reduction reactions
Carboxylic Acids: Formed by oxidation reactions
Applications De Recherche Scientifique
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorocarbonyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(benzene)chromium: Another aromatic compound with unique chemical properties.
Benzene, 1,2-bis(chloromethyl)-: A similar compound with chloromethyl groups instead of chlorocarbonyl groups.
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is unique due to its dual chlorocarbonyl functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and applications in various fields .
Propriétés
Numéro CAS |
51773-11-6 |
|---|---|
Formule moléculaire |
C22H12Cl2O6 |
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
bis(4-carbonochloridoylphenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-15(10-6-13)29-21(27)17-3-1-2-4-18(17)22(28)30-16-11-7-14(8-12-16)20(24)26/h1-12H |
Clé InChI |
LRABSFMTMAIQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

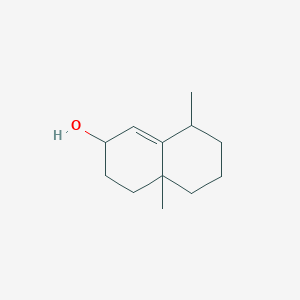

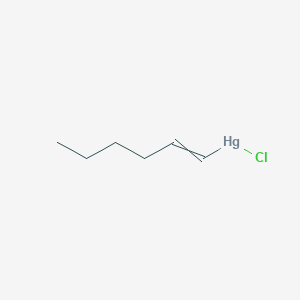
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
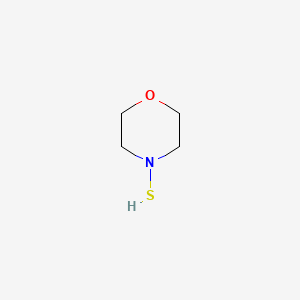
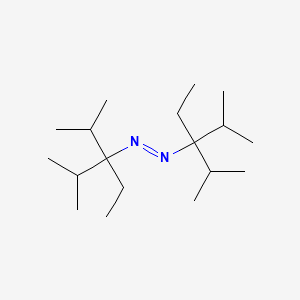
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
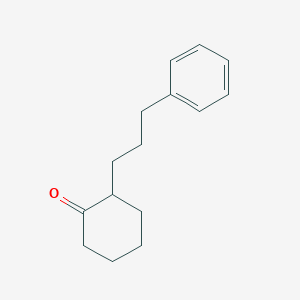
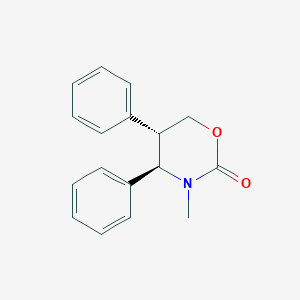
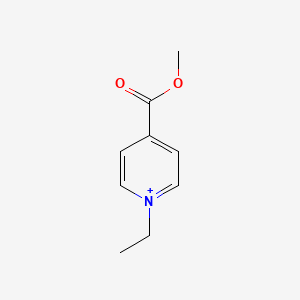

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
